GM3 - 54827-14-4

GM3

Catalog Number: EVT-1469975
CAS Number: 54827-14-4
Molecular Formula: C59H107N2NaO21
Molecular Weight: 1203.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganglioside GM3 (N-acetylneuraminylgalactosylglucosylceramide) is a member of the ganglioside family of sialic acid-containing glycosphingolipids, specifically the ganglio-series. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is ubiquitously expressed in the outer leaflet of plasma membranes of essentially all vertebrate cell types and tissues. [, ] GM3 is the simplest and most abundant ganglioside in many tissues, acting as the precursor for the biosynthesis of more complex gangliosides. [, , ] Scientific research focuses on its diverse roles in cellular processes, including cell adhesion, proliferation, differentiation, motility, apoptosis, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of GM3 analogs is crucial for understanding the structure-activity relationship and developing novel therapeutic agents. One common approach involves a highly regioselective and stereoselective α-sialylation of a protected glycosylation acceptor using a sialyl xanthate, resulting in a good yield of the sialo-oligosaccharide. [] Various modifications to the GM3 structure can be introduced, including changes in the sialic acid residue, modifications to the ceramide moiety (e.g., incorporation of different fatty acids), and the introduction of various functional groups. [, , ]

In cells, GM3 is synthesized by the enzymatic transfer of a sialic acid residue to lactosylceramide, catalyzed by the enzyme GM3 synthase (ST3GAL5). [, , , ] The expression and activity of GM3 synthase are tightly regulated during cellular processes like differentiation and in various disease states. [, , ]

Molecular Structure Analysis

GM3 consists of a sialic acid (N-acetylneuraminic acid, NeuAc), a galactose, and a glucose residue linked to a ceramide moiety composed of sphingosine and a fatty acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The sialic acid is linked to the galactose residue via an α2-3 glycosidic bond. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Variation in Sialic Acid:

GM3 can contain either N-acetylneuraminic acid (NeuAc) or N-glycolylneuraminic acid (NeuGc) as the sialic acid residue. [, , , ] The presence of NeuGc is primarily observed in non-human mammals due to the deletion of the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH) in humans. []

Ceramide Diversity:

The ceramide moiety of GM3 exhibits diversity in the length and saturation of the fatty acid chain, as well as the type of sphingosine base present. [, ] This diversity results in a wide range of GM3 molecular species with potentially different biological activities. [, ]

Conformational Studies:

Studies have investigated the conformation of GM3 and its lactone derivative, which might be relevant for its immunogenicity and interactions with other molecules. [] Techniques like nuclear magnetic resonance (NMR) and molecular modeling have been employed to determine the preferred conformations of GM3 and its analogs. []

Mechanism of Action

Interaction with Cell Surface Receptors:

GM3 interacts with various cell surface receptors, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), Toll-like receptor 4 (TLR4), and integrins. [, , , , , , , , ] These interactions can modulate the activity of these receptors, influencing downstream signaling pathways. [, , , , , , , , ]

Modulation of Signaling Pathways:

GM3 can affect various signaling pathways, including the EGFR tyrosine kinase pathway, the PI3K/Akt pathway, and the TGF-β signaling pathway. [, , , , , , , ] The specific effects of GM3 on these pathways can be either stimulatory or inhibitory, depending on the cellular context and the specific molecular species of GM3 involved. [, , , , , , , ]

Influence on Microdomain Formation:

GM3 is enriched in glycosphingolipid-enriched microdomains (GEMs) within the plasma membrane, influencing the organization and function of these microdomains. [, ] These microdomains play crucial roles in various cellular processes, including signal transduction and membrane trafficking. [, ]

Physical and Chemical Properties Analysis

Amphipathic Nature:

GM3, like other gangliosides, is an amphipathic molecule, possessing both hydrophilic (oligosaccharide head group) and hydrophobic (ceramide) regions. [] This property allows GM3 to interact with both aqueous and lipid environments, contributing to its role in membrane structure and function. []

Chromatographic Separation:

The different molecular species of GM3 can be separated and analyzed using various chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). [, , ]

Detection and Quantification:

Various methods are employed for the detection and quantification of GM3, including immunochemical assays, enzymatic assays, and mass spectrometry. [, , , , ] These methods allow for the precise determination of GM3 levels and the analysis of its molecular species distribution.

Applications

Cancer Research:

GM3 is overexpressed in various human cancers, including melanoma, lung cancer, and ovarian cancer. [, , ] Its role as a tumor-associated antigen has led to the development of GM3-based vaccines for cancer immunotherapy. [, , , , ] GM3 can also modulate the activity of growth factor receptors, like EGFR, influencing tumor cell proliferation and metastasis. [, , , ]

Immunology:

GM3 can modulate immune responses, influencing T cell activation and cytokine production. [] Its role in the pathogenesis of rheumatoid arthritis has been investigated, highlighting its potential as a therapeutic target for autoimmune diseases. []

Neurology:

GM3 is involved in neuronal development and function, influencing neurite outgrowth and synaptic plasticity. [] Its deficiency can lead to neurological disorders, including seizures and intellectual disability. [, ]

Diabetes and Metabolic Syndrome:

Aberrant expression of GM3 in adipocytes is associated with insulin resistance and the development of type 2 diabetes. [, ] The specific molecular species of GM3 with different fatty acid chain lengths can differentially affect insulin signaling and inflammation, contributing to the pathogenesis of metabolic disorders. [, ]

Cell Biology:

GM3 plays a critical role in various cellular processes, including cell adhesion, migration, proliferation, and differentiation. [, , , , , , , , , , , , , , , , , , , , , , , ] Its influence on membrane microdomain organization and function is a key area of research. [, ]

Future Directions

Further investigation of the specific roles of different GM3 molecular species with varying ceramide structures is crucial for understanding the complexity of its biological activities. [, ] Developing targeted therapies based on specific GM3 species might be promising for treating various diseases.

Targeting GM3 in Cancer Immunotherapy:

Optimizing GM3-based vaccines and exploring combinatorial therapies targeting both GM3 and growth factor receptors like EGFR hold potential for enhancing the efficacy of cancer immunotherapy. [, , , , ]

Investigating the involvement of GM3 in various neurological disorders, including epilepsy and neurodegenerative diseases, might offer new therapeutic avenues for managing these conditions. [, ]

Further research is needed to elucidate the specific mechanisms by which different GM3 species contribute to insulin resistance and inflammation in metabolic disorders, leading to the development of targeted therapies for type 2 diabetes and obesity. [, ]

Developing Novel GM3 Analogs:

Designing and synthesizing novel GM3 analogs with enhanced biological activities and improved pharmacological properties holds significant promise for developing therapeutic agents for a wide range of diseases. [, , ]

N-Glycolylneuraminic acid (NeuGc) GM3

    Compound Description: NeuGcGM3 is a GM3 ganglioside variant containing N-Glycolylneuraminic acid (NeuGc) as the sialic acid component instead of N-acetylneuraminic acid (NeuAc). It's noteworthy that while NAcGM3 is commonly found in healthy human cells, NeuGcGM3 is not, as humans lack the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH) required for NeuGc synthesis. [] This makes NeuGcGM3 a potential target for cancer immunotherapy, as its presence on tumors arises from metabolic incorporation of dietary NeuGc. []

N-Acetylneuraminic acid (NeuAc) GM3

  • Relevance: NeuAcGM3 is directly related to GM3 as it represents the naturally occurring variant in humans. Both share an identical structure, except for the sialic acid component, where NeuAcGM3 incorporates N-acetylneuraminic acid. While both NeuGcGM3 and NeuAcGM3 can inhibit virus binding, NeuGcGM3 exhibits a two to three-fold higher effectiveness compared to NeuAcGM3. []

GD3 Ganglioside

    Compound Description: GD3 ganglioside is a more complex ganglioside that lies downstream of GM3 in the ganglioside biosynthesis pathway. Its synthesis involves the addition of a sialic acid residue to GM3. [] Like other gangliosides, GD3 is implicated in various cellular processes, including cell adhesion, proliferation, and signaling.

    Relevance: GD3 is closely related to GM3 due to its position in the ganglioside biosynthesis pathway. It serves as a precursor for the synthesis of more complex gangliosides. This interconnectivity suggests a regulatory link between the two gangliosides, with GM3 potentially influencing the levels and functions of GD3. []

    Relevance: This compound is related to GM3 through its precursor, GD3. Similar to GM3, 9-O-acetyl-GD3 has been found to inhibit keratinocyte proliferation, suggesting a potential role in regulating skin cell growth. []

GM1 Ganglioside

    Compound Description: GM1 ganglioside is a complex ganglioside known for its role as a receptor for cholera toxin. It's also involved in various cellular functions, including cell signaling and neuronal development. []

    Relevance: Although GM1 belongs to the same ganglioside family as GM3, it differs significantly in its structure and function. The longer oligosaccharide chain in GM1 compared to GM3 leads to distinct biological activities. For instance, unlike GM3, GM1 does not inhibit keratinocyte proliferation. [] Additionally, GM1 is not as effective as GM3 in inhibiting angiogenesis. []

GD1a Ganglioside

    Compound Description: GD1a is a more complex ganglioside, similar to GM1. It is known to promote tumor cell proliferation, invasion, and metastasis. [] GD1a can enhance the proangiogenic effects of vascular endothelial growth factor (VEGF). []

    Relevance: GD1a and GM3 are functionally opposite in terms of their roles in angiogenesis. While GM3 shows anti-angiogenic effects, GD1a enhances the proangiogenic effects of VEGF. [] This contrasting effect on angiogenesis suggests that the balance between these two gangliosides may be important in regulating tumor growth and progression.

GD1b and GT1b Gangliosides

    Compound Description: GD1b and GT1b are complex gangliosides with longer oligosaccharide chains compared to GM3. They are often associated with increased tumorigenic effects and have been implicated in promoting tumor cell proliferation and metastasis. []

    Relevance: These compounds, along with GD1a and GM1, represent a distinct category of gangliosides termed "complex gangliosides" due to their longer oligosaccharide chains. [] In contrast to the tumor-suppressing effects of GM3, these complex gangliosides are known to enhance tumor cell growth and spread. []

Lactosylceramide (LacCer)

    Relevance: Lactosylceramide represents a key intermediate in the biosynthesis of GM3. Inhibiting the enzyme responsible for converting LacCer to GM3, such as with the glucosylceramide synthase inhibitor D-PDMP, can disrupt the production of GM3 and potentially impact downstream cellular processes. []

N-Butyldeoxynojirimycin (NB-DNJ)

    Relevance: By inhibiting glucosylceramide synthase, NB-DNJ can reduce the production of GM3 within cells. [] This makes NB-DNJ a valuable tool for studying the function of GM3, as reducing GM3 levels with NB-DNJ can provide insights into its roles in various cellular processes.

Swainsonine

    Relevance: Swainsonine indirectly influences GM3 function by modifying N-glycosylation patterns. Increased GlcNAc termini on N-linked glycans, due to swainsonine treatment, enhance the binding and inhibitory effect of GM3 on EGFR tyrosine kinase activity. []

1-Deoxymannojirimycin

    Relevance: Similar to swainsonine, 1-deoxymannojirimycin indirectly influences GM3 function by modifying N-glycosylation patterns. These modifications enhance the inhibitory effect of GM3 on EGFR tyrosine kinase activity. []

  • Relevance: In the context of GM3 research, αGalCer is used as an adjuvant to enhance the immunogenicity of GM3 in cancer vaccines. It does not share structural similarities with GM3. []

13. GM3-lactone* Compound Description: GM3-lactone is a cyclic ester derivative of GM3 ganglioside, formed by intramolecular esterification. While GM3-lactone occurs naturally in small amounts, its levels can be elevated in certain conditions, such as within the acidic tumor microenvironment. [] It is considered more immunogenic than GM3 and has been investigated as a potential cancer vaccine candidate. []

  • Relevance: As a derivative of GM3, GM3-lactone is structurally related. Both molecules share the same carbohydrate moiety but differ in the presence of a lactone ring in GM3-lactone. GM3-lactone exhibits enhanced immunogenicity compared to GM3, making it a promising target for cancer immunotherapy. []
  • Relevance: This conjugate combines the tumor-targeting properties of GM3 with the immunostimulatory activity of αGalCer, aiming to enhance the anti-tumor immune response. []
  • Relevance: The GM3-lipid/αGalCer formulation seeks to improve the delivery and efficacy of GM3 as a cancer vaccine by leveraging the adjuvant properties of αGalCer and the enhanced delivery capabilities of lipid carriers. []

Properties

CAS Number

54827-14-4

Product Name

GM3

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C59H107N2NaO21

Molecular Weight

1203.5 g/mol

InChI

InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1

InChI Key

GGQRTSSCXQEZNW-BLVJLEROSA-M

SMILES

O[C@@H]1[C@@H]([C@H]([C@@H](O[C@@H]1CO)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2CO)OC[C@@]([H])([C@](O)(/C=C/CCCCCCCCCCCCC)[H])NC(CCCCCCCCCCCCCCCCC)=O)O)O)O)O[C@]3(O[C@H]([C@@H]([C@H](C3)O)NC(C)=O)[C@@]([H])([C@]([H])(O)CO)O)C([O-])=O.[Na+]

Synonyms

Hematoside;Sialosyllactosylceramide

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.